BenchChemオンラインストアへようこそ!

(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol

CPT-1 Inhibition Chiral Resolution Enantiomeric Specificity

The compound (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol (CAS 124083-23-4) is a chiral epoxy alcohol that serves as a direct synthetic precursor to the carnitine palmitoyltransferase-1 (CPT-1) inhibitor (R)-Etomoxir. As a member of the 2-substituted oxirane class, this molecule features a stereodefined (R)-configured tertiary alcohol on the oxirane ring, which is essential for the biological activity of its downstream products.

Molecular Formula C14H19ClO3
Molecular Weight 270.75 g/mol
Cat. No. B15418499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol
Molecular FormulaC14H19ClO3
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESC1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H19ClO3/c15-12-5-7-13(8-6-12)17-10-4-2-1-3-9-14(16)11-18-14/h5-8,16H,1-4,9-11H2/t14-/m1/s1
InChIKeyOEZRSJXCKRTVOA-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(6-(4-Chlorophenoxy)hexyl)oxiran-2-ol: A Critical Chiral Intermediate for CPT-1 Inhibitor Synthesis


The compound (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol (CAS 124083-23-4) is a chiral epoxy alcohol that serves as a direct synthetic precursor to the carnitine palmitoyltransferase-1 (CPT-1) inhibitor (R)-Etomoxir [1]. As a member of the 2-substituted oxirane class, this molecule features a stereodefined (R)-configured tertiary alcohol on the oxirane ring, which is essential for the biological activity of its downstream products [2]. Its primary value proposition lies in its role as the penultimate intermediate in validated synthetic routes, where the primary alcohol is oxidized to the carboxylic acid, which is then esterified to yield the active pharmaceutical ingredient [1].

Why the (R)-Oxiran-2-ol Intermediate Cannot Be Substituted by Racemates or the (S)-Enantiomer in CPT-1 Research


Substitution with the (S)-enantiomer or racemic mixtures of this oxirane alcohol is not a viable procurement strategy for programs targeting CPT-1 inhibition. It has been unequivocally established that within this class of oxirane carboxylates, only the (R)-(+)-enantiomer forms a covalent, irreversible adduct with CPT-1, while the (S)-(-)-enantiomer is biologically inert [1]. Using the incorrect stereoisomer as a synthetic intermediate would propagate this inactivity into the final compound, wasting synthetic effort. Furthermore, the Sharpless epoxidation methodology used to create this specific chiral center is highly sensitive, and the enantiomeric purity of this key intermediate directly dictates the final product's pharmacological potency, making generic, stereochemically undefined replacements a critical risk [2].

Quantifiable Differentiation of (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol from its Closest Analogs


Absolute Stereochemical Purity Defines Biological Activity: (R) vs. (S) Enantiomer

The (R)-oxiran-2-ol is the direct chiral precursor to the therapeutically active (R)-(+)-Etomoxir. In contrast, the (S)-oxiran-2-ol leads to the inactive (S)-(-)-Etomoxir. Experimental evidence confirms that only the (+)-enantiomer of 2-substituted oxirane-2-carboxylates inhibits CPT-I, an effect that originates from the chiral center established in this intermediate [1]. The enantiomeric purity is demonstrated via Mosher ester analysis, confirming a high enantiomeric excess (ee) directly from the Sharpless epoxidation step [2].

CPT-1 Inhibition Chiral Resolution Enantiomeric Specificity

Synthetic Versatility: A Bifunctional Intermediate vs. Overly Reduced or Oxidized Analogs

The (R)-oxiran-2-ol presents a primary alcohol handle that is at a higher oxidation state than the corresponding alkyl-chain analog but more reduced than the carboxylic acid or ester final product. This oxidation state is critical. It allows for direct oxidation to (R)-Etomoxir free acid under mild Ru(III)/NaIO4 conditions [1], but it can also be esterified directly without an oxidation step to yield prodrug candidates, a synthetic flexibility not available from the fully oxidized acid or reduced alkyl analogs.

Synthetic Intermediate Derivatization Oxidation State

Higher Certified Purity of the Synthetic Intermediate vs. Common Research-Grade Final Product

Procurement specifications for the (R)-oxiran-2-ol intermediate can exceed those of typical research-grade Etomoxir. While Etomoxir is commonly supplied at ≥95% purity, the chiral intermediate (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol is available at a certified purity of NLT 98% from specialized manufacturers, supported by ISO-certified quality systems designed for pharmaceutical R&D .

Chemical Purity Quality Control ISO Certification

Optimal Procurement Scenarios for (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol Based on Quantitative Evidence


Asymmetric Synthesis of (R)-Etomoxir and its Sodium Salt for in vivo Pharmacology

The primary application is the final-stage oxidation to (R)-Etomoxir free acid using Ru(III)-catalyzed oxidation with sodium periodate, followed by esterification or salt formation. Given that only the (R)-enantiomer of the final drug is CPT-1 active [1], this intermediate is the mandated procurement choice. Its enantiomeric purity, confirmed by Mosher ester analysis, directly translates to the final drug's biological fidelity [2].

Diversification Point for Medicinal Chemistry Library Synthesis

For medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around the oxirane-2-position, this alcohol intermediate provides a versatile junction. It can be esterified with diverse acyl chlorides to generate prodrugs or oxidized and coupled with various amines to form amide analogs, enabling the rapid exploration of chemical space beyond the standard ethyl ester of Etomoxir [1].

Crystallization and Chiral Purity Upgrade in Process Chemistry

In a process chemistry setting where enantiomeric excess is a critical quality attribute, the (R)-oxiran-2-ol, with its specific crystalline properties (inferred from its higher purity specification, NLT 98% [2]), can serve as a final intermediate for enantiomeric enrichment via recrystallization before the ultimate conversion. This step ensures that the active pharmaceutical ingredient meets stringent regulatory guidelines for chiral purity.

Quote Request

Request a Quote for (R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.